REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]#[C:20][CH3:21]>CC(C)=O>[CH2:18]([O:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1)[C:19]#[C:20][CH3:21] |f:1.2.3|
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Name
|
|
Quantity
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7 g
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Type
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reactant
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Smiles
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OC1=CC2=C(OCO2)C=C1
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Name
|
|
Quantity
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6.91 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
6.65 g
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Type
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reactant
|
Smiles
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BrCC#CC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 6 hrs
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Duration
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6 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
the filtrate evaporated u.v (20° C./21 mbar)
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Type
|
CUSTOM
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Details
|
The residue was then purified on silica gel column (eluant n-hexane: ethyl acetate 3:1 v/v)
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Type
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CUSTOM
|
Details
|
A liquid product (6.1 g, 95% purity) was obtained whose NMR and MS analyses
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Name
|
|
Type
|
|
Smiles
|
C(C#CC)OC1=CC2=C(OCO2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |